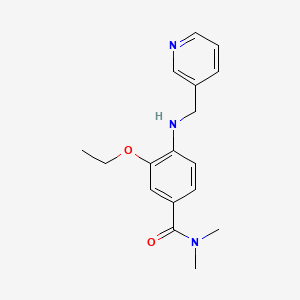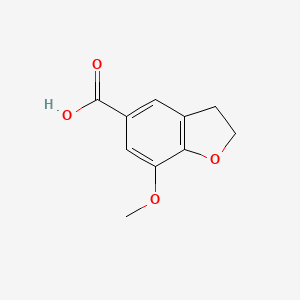
7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid (MDB) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MDB is a benzofuran derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid has been used in a variety of scientific research applications, including studies of neurotransmitter systems, drug discovery, and the development of new therapeutic agents. One of the primary uses of this compound is in the study of the serotonergic system, as it has been shown to act as a selective serotonin reuptake inhibitor (SSRI). This makes it a valuable tool for investigating the role of serotonin in various physiological processes, such as mood regulation and appetite control.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid is not fully understood, but it is thought to act by inhibiting the reuptake of serotonin in the brain. This leads to increased levels of serotonin in the synaptic cleft, which can have a range of effects on neuronal activity. Additionally, this compound has been shown to bind to the serotonin transporter with high affinity, further supporting its role as an SSRI.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of mood and appetite, and the potential for use as a therapeutic agent. In addition to its effects on the serotonergic system, this compound has also been shown to interact with other neurotransmitter systems, such as the dopaminergic and noradrenergic systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid in laboratory experiments is its selectivity for the serotonin transporter, which allows for more precise modulation of the serotonergic system. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safer alternative to other SSRIs. However, one of the limitations of using this compound in laboratory experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its effects on other neurotransmitter systems, and the development of new therapeutic agents based on its structure. Additionally, there is potential for the use of this compound in the treatment of a range of psychiatric and neurological disorders, such as depression, anxiety, and Parkinson's disease.
Conclusion:
In conclusion, this compound is a promising compound for use in scientific research, with a range of potential applications in the study of neurotransmitter systems and the development of new therapeutic agents. Its selectivity for the serotonin transporter and low toxicity profile make it a valuable tool for investigating the role of serotonin in various physiological processes, and its potential for use in the treatment of psychiatric and neurological disorders makes it an exciting area of research for the future.
Métodos De Síntesis
7-Methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid can be synthesized using a variety of methods, but the most commonly used approach is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine intermediate, which is then reduced to form the final product. The synthesis of this compound using this method has been well-documented in the scientific literature, and yields of up to 80% have been reported.
Propiedades
IUPAC Name |
7-methoxy-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-8-5-7(10(11)12)4-6-2-3-14-9(6)8/h4-5H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEQICRWRRGNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


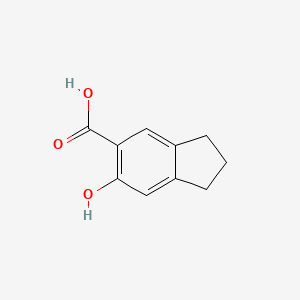
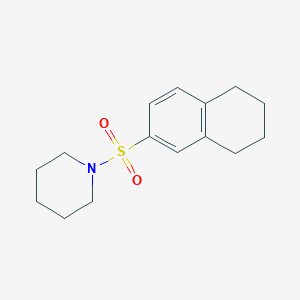
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)
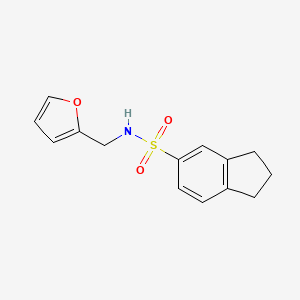


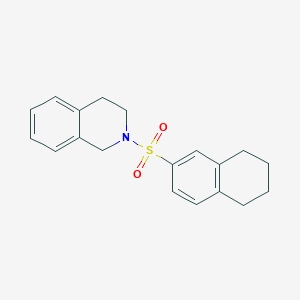

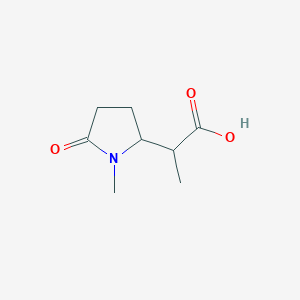


![N-[2-(1-thiophen-2-ylethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647243.png)
